molecular formula C29H30N2O6 B1434571 Z-D-Lys(Fmoc)-OH CAS No. 1864003-01-9

Z-D-Lys(Fmoc)-OH

Cat. No. B1434571
CAS RN: 1864003-01-9
M. Wt: 502.6 g/mol
InChI Key: LNKKPRSYVVUBTR-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Lys(Fmoc)-OH is a chemical compound with the molecular formula C29H30N2O6 and a molecular weight of 502.57 . It is a white or off-white solid and is used as a building block for short polar peptides containing D-lysine . It is easier to purify when Z-protected, because it becomes more lipophilic .


Molecular Structure Analysis

The IUPAC name for Z-D-Lys(Fmoc)-OH is (2R)-2- { [ (benzyloxy)carbonyl]amino}-6- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid . The InChI code is 1S/C29H30N2O6/c32-27 (33)26 (31-29 (35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28 (34)37-19-25-23-14-6-4-12-21 (23)22-13-5-7-15-24 (22)25/h1-7,10-15,25-26H,8-9,16-19H2, (H,30,34) (H,31,35) (H,32,33)/t26-/m1/s1 .


Physical And Chemical Properties Analysis

Z-D-Lys(Fmoc)-OH is a white or off-white solid . It has a molecular weight of 502.57 . It should be stored at 0-8°C .

Scientific Research Applications

Gene Delivery Systems and Cytotoxicity

Z-D-Lys(Fmoc)-OH and related compounds have been studied for their applications in gene delivery systems. The cytotoxic effects of various water-soluble, cationic macromolecules, including those related to Z-D-Lys(Fmoc)-OH, on L929 mouse fibroblasts were assessed using the MTT assay, LDH release, and microscopic observations. These studies aimed to understand the interaction of such polycations with cell membranes, which is crucial for optimizing non-viral gene delivery systems. The cytotoxicity was found to be time- and concentration-dependent, with molecular weight and cationic charge density being key factors for cell damage. The research did not detect any apoptosis, suggesting a necrotic cell reaction induced by these compounds (Fischer et al., 2003).

Peptide Ligation and Synthesis

Z-D-Lys(Fmoc)-OH has been utilized in the synthesis of azido-protected peptides via the copper(II)-catalyzed diazo transfer method. This method allows for efficient peptide ligation using the azido peptide and a peptide thioester without significant side reactions. The azido group can be easily reduced to an amino group after peptide condensation, showcasing a method to incorporate Z-D-Lys(Fmoc)-OH into peptides for various applications (Katayama et al., 2008).

Supramolecular Gels and Biomedical Applications

The incorporation of Z-D-Lys(Fmoc)-OH into supramolecular gels has been investigated for biomedical applications. These gels, due to their biocompatible and biodegradable properties, have potential uses in the medical field. The study explored the effect of adding Z-D-Lys(Fmoc)-OH to supramolecular gels on their antimicrobial activity, demonstrating the material's relevance in biomedical research (Croitoriu et al., 2021).

Fluorescent Labeling in Peptide Synthesis

Z-D-Lys(Fmoc)-OH has been part of methodologies for the synthesis of fluorescently labeled peptides. An efficient, automated, and microwave-assisted synthesis approach using Fmoc solid-phase synthesis included Z-D-Lys(Fmoc)-OH for the development of carboxyfluorescein-labeled peptides. This demonstrates the compound's utility in creating fluorescent markers for biological evaluation, which is essential for various research and diagnostic purposes (Kowalczyk et al., 2009).

PPARgamma Ligand and Insulin Sensitizing Activity

In a study exploring the pharmaceutical applications of related compounds, FMOC-L-Leucine was identified as a PPARgamma ligand with potent insulin-sensitizing yet weak adipogenic activity. This research highlights the potential of Fmoc-protected amino acids in developing selective modulators for therapeutic applications, suggesting that similar studies might explore the capabilities of Z-D-Lys(Fmoc)-OH in this domain (Rocchi et al., 2001).

Future Directions

The future directions for Z-D-Lys(Fmoc)-OH are likely to involve its continued use in peptide synthesis, particularly for the synthesis of peptides containing D-lysine. Its use in proteomics research has also been mentioned . As techniques in peptide synthesis and proteomics continue to advance, it is likely that new applications for Z-D-Lys(Fmoc)-OH will be discovered.

properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKPRSYVVUBTR-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Lys(Fmoc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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